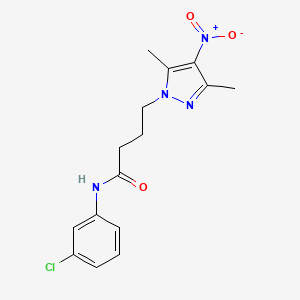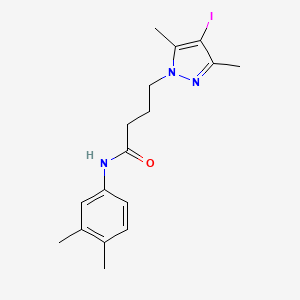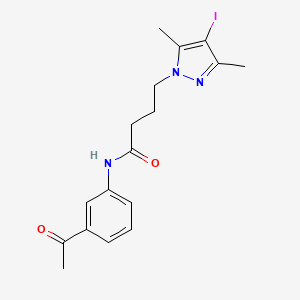![molecular formula C19H18N2O2 B4331065 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline
Vue d'ensemble
Description
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline, also known as MIAMI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIAMI belongs to the class of indoline derivatives and is synthesized through specific methods.
Mécanisme D'action
The mechanism of action of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. By inhibiting these pathways, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the potential to prevent the progression of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has various biochemical and physiological effects. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which reduces inflammation. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to induce apoptosis in cancer cells, which inhibits their growth and proliferation. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has also been shown to increase the levels of antioxidant enzymes, which protects cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is that it is a novel compound that has not been extensively studied. This makes it a potential target for further research and development. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to have multiple potential applications, which makes it a versatile compound. However, one limitation of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is that its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline. One direction is to study its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anti-cancer agent for various types of cancer. Additionally, further research could be done to understand its mechanism of action and to design specific experiments to study its effects. Overall, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the potential to be a valuable compound for various applications in the future.
Applications De Recherche Scientifique
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to inhibit the expression of inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for treating inflammatory diseases. Studies have also shown that 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to have neuroprotective effects, which makes it a potential therapeutic agent for treating neurodegenerative diseases.
Propriétés
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-16-8-6-14(7-9-16)18-12-17(23-20-18)13-21-11-10-15-4-2-3-5-19(15)21/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATBHJJVMASTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330984.png)
![10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330988.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4331000.png)
![3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4331016.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B4331019.png)
![ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4331026.png)
![1-(1-adamantyl)-4-{[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B4331027.png)




![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331071.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4331092.png)